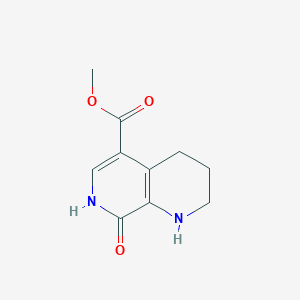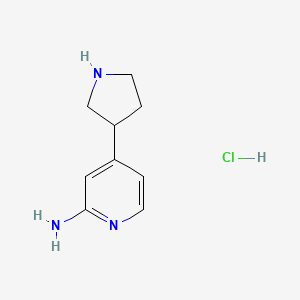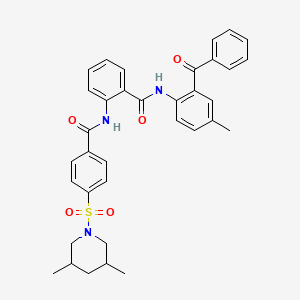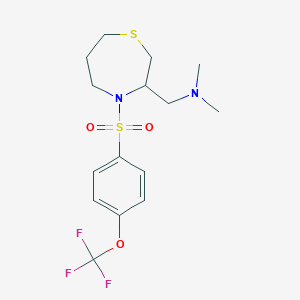
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as CI994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI994 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can in turn lead to anti-cancer effects.
Aplicaciones Científicas De Investigación
However, there are several approaches to exploring the scientific applications of complex chemical compounds, even when direct information is scarce:
Synthesis and Characterization : Studies often focus on the synthesis and characterization of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and chemical engineering. For example, research on the synthesis of novel compounds with antitumor activities provides insights into how structural modifications can influence biological activity and selectivity towards different cancer cell lines (Łukasz Tomorowicz et al., 2020).
Biological Activities and Applications : Compounds are evaluated for their biological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-viral properties. This involves assessing the compounds' mechanisms of action, efficacy, and potential as therapeutic agents. For instance, celecoxib derivatives have been studied for their multi-faceted biological activities, indicating the breadth of applications that novel compounds can have (Ş. Küçükgüzel et al., 2013).
Environmental and Ecotoxicological Studies : The environmental impact and ecotoxicology of chemical compounds, especially those used in industrial applications, are crucial areas of research. Studies might explore the chronic toxicity of compounds and their degradation by-products, providing essential data for assessing environmental safety and developing greener alternatives (Siciliano A et al., 2019).
Catalysis and Chemical Reactions : Research into how compounds can serve as catalysts or intermediates in chemical reactions is another critical area. For example, the development of trinuclear complexes of palladium(ii) that catalyze selective chemical transformations showcases the role of novel compounds in advancing synthetic methodologies and applications in material science (P. Dubey et al., 2017).
Advanced Materials and Technologies : Compounds are also evaluated for their potential applications in creating new materials and technologies, including electronics, energy storage, and nanotechnology. The synthesis and application of ionic liquids in various fields, such as electrochemistry and materials science, illustrate the diverse applications of chemical compounds in technology development (H. Löwe et al., 2010).
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-12(16)4-3-5-13(10)19-15(22)14(21)18-7-9-20-8-6-17-11(20)2/h3-6,8H,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOVSISXICENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)




![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)
![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)

